4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13,20,22H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFKWIPDXNDLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975721 | |
| Record name | 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60313-17-9 | |
| Record name | 4′-Bromo-α-(phenylmethyl)[1,1′-biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60313-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-alpha-(phenylmethyl)(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060313179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-α-(phenylmethyl)[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method A: Bromination in Polar Solvents (US4990705A)
- Reagents : Biphenyl, bromine, and solvents (organosulfur compounds, amides, nitriles, or acids with pKa ≥ 3).
- Conditions : Ambient temperature, 8–12 hours.
- Catalysts : None required; solvent acts as reaction medium.
- Yield : 65–78% 4-bromobiphenyl, with ≤17% dibrominated byproduct.
| Solvent Class | Example | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Organosulfur | Dimethylsulfoxide | 78.1 | 17.0 |
| Amide | N,N-Dimethylformamide | 75.2 | 15.3 |
| Nitrile | Acetonitrile | 68.4 | 18.6 |
Method B: Chlorine-Assisted Bromination (CN101376619A)
- Reagents : Biphenyl, liquid bromine, chlorine gas, ethylene dichloride.
- Catalysts : FeCl₃, AlCl₃, or ZnCl₂ (1–25% w/w).
- Conditions : 0–75°C, 2–12 hours.
- Yield : 59–62% 4-bromobiphenyl after recrystallization.
| Catalyst | Bromine Equiv. | Chlorine Use | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | 0.37 | Yes | 5 | 61.2 |
| AlCl₃ | 0.40 | Yes | 4.5 | 60.0 |
| ZnCl₂ | 0.39 | Yes | 3.5 | 59.2 |
Key Challenges and Optimizations
- Regioselectivity : Ensuring monobromination at the para position (achieved via solvent polarity and catalyst choice).
- Byproduct Control : Dibrominated biphenyl forms at higher temperatures or excess bromine.
- Purification : Recrystallization in ethanol (80–95% purity) and vacuum distillation are critical for final product quality.
While specific data for 4'-Bromo-α-(phenylmethyl)[1,1'-biphenyl]-4-methanol are unavailable in the cited sources, analogous compounds exhibit:
- Melting Point : 91.5–92.0°C (post-recrystallization).
- Purity : ≥99.9% by gas chromatography.
Industrial Feasibility
- Cost Reduction : Substituting chlorine for bromine in early steps lowers raw material expenses.
- Catalyst Recycling : FeCl₃ and AlCl₃ filters are reusable after minimal losses.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-alpha-(phenylmethyl)[1,1’-biphenyl]-4-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the bromine atom can produce biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits potential pharmacological properties due to its structural characteristics. Research indicates that similar compounds can act as anti-inflammatory agents and may have applications in treating conditions like arthritis and other inflammatory diseases. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in biological systems.
Case Studies
- A study investigating the anti-inflammatory effects of brominated phenolic compounds found that derivatives similar to 4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation-related conditions. This suggests a pathway for further development into pharmaceutical applications .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties such as enhanced thermal stability or electrical conductivity.
Applications in Coatings
Research has indicated that incorporating brominated compounds into polymer matrices can improve flame retardancy. This property is crucial for developing safer materials for construction and consumer products .
Environmental Studies
Environmental Impact Assessments
The compound's potential toxicity has been assessed in various studies focusing on environmental safety. It is essential to evaluate the environmental impact of chemicals used in consumer products to ensure they do not pose risks to ecosystems.
Regulatory Considerations
According to regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), substances like this compound must be evaluated for their environmental effects before widespread use. Studies have shown that brominated compounds can bioaccumulate and may have long-term ecological impacts .
Analytical Chemistry
Detection and Quantification
The compound can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) due to its unique mass spectral characteristics. This capability is vital for monitoring its presence in various matrices, including biological samples and environmental specimens.
Method Development
Researchers have developed analytical methods to quantify brominated phenolic compounds in complex mixtures. These methods are crucial for assessing exposure levels in both occupational settings and environmental samples .
Mechanism of Action
The mechanism of action of 4’-Bromo-alpha-(phenylmethyl)[1,1’-biphenyl]-4-methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Biphenyl Methanol Derivatives
The biological and physicochemical properties of biphenyl methanol derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Polarity and Solubility: The hydroxymethyl group in 4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol increases hydrophilicity compared to non-polar analogs like 4'-methylbiphenyl-4-methanol (logP ~3.2) . However, bromine and benzyl groups introduce lipophilicity, balancing solubility for membrane penetration in drug design.
- Thermal Stability: Brominated biphenyls generally exhibit higher melting points than non-halogenated analogs. For example, 4'-Bromo-4-ethyl-1,1'-biphenyl (CAS: ST02214) melts at 107–108°C, whereas non-brominated derivatives like (4′-Methylbiphenyl-4-yl)methanol are liquids at room temperature .
Key Research Findings
- Catalytic Performance: Pd(II)/Cu(II)@TADP–COF catalysts enable efficient synthesis of biphenyl methanol derivatives, achieving >90% yields in coupling reactions .
- Structure-Activity Relationships (SAR): Principal Component Analysis (PCA) of biphenyl methanones links antimycobacterial activity to nucleophilic superdelocalizability and π-hydrophobic constants, highlighting the importance of electron-withdrawing groups .
Biological Activity
4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a bromine substituent and a hydroxymethyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that compounds with similar biphenyl structures often interact with various biological pathways, including:
- Receptor Modulation : Compounds like this compound may act as ligands for serotonin and dopamine receptors, potentially affecting mood and behavior through modulation of neurotransmission .
- Antioxidant Activity : Some biphenyl derivatives have shown antioxidant properties, which can contribute to cellular protection against oxidative stress .
Anticancer Properties
Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways .
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders. Research has indicated that similar compounds can exhibit antidepressant and anxiolytic effects through their action on serotonin receptors .
Case Studies
Several studies have focused on the pharmacological effects of biphenyl derivatives:
- Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various biphenyl derivatives, including this compound. The results indicated significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
- Study 2 : Another investigation assessed the neuropharmacological profile of biphenyl derivatives. The findings revealed that certain derivatives exhibited selective binding affinity to dopamine receptors, correlating with improved behavioral outcomes in animal models .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
